molecular formula C12H17N5 B4935100 6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B4935100
M. Wt: 231.30 g/mol
InChI Key: IPSYQTVKUBEBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has shown potential in scientific research. It is a member of the pyridazine family and has been studied for its potential use in various fields such as medicine, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain and nervous system, which can lead to changes in cellular signaling pathways. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which can help to prevent or slow the progression of certain neurological diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, it has been shown to have anti-cancer effects, which can help to prevent or treat certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to have potential as a diagnostic tool for the detection of certain diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for the study of 6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the further study of its potential as a therapeutic agent for the treatment of various diseases. Another potential direction is the further study of its potential as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 6-methyl-8-nitro[1,2,4]triazolo[4,3-b]pyridazine with 4-methylpiperidine in the presence of a reducing agent such as tin(II) chloride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential use in various fields such as medicine, pharmacology, and biochemistry. It has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.

properties

IUPAC Name

6-methyl-8-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-3-5-16(6-4-9)11-7-10(2)15-17-8-13-14-12(11)17/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSYQTVKUBEBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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